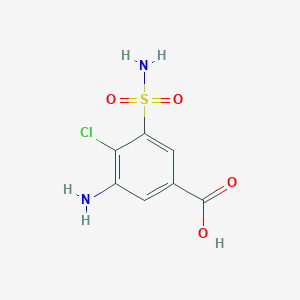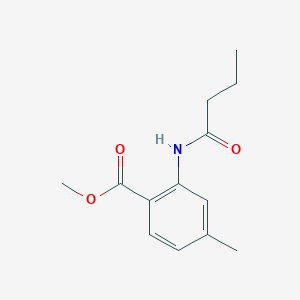
(2R)-2-hydroxy-2-(pyridin-3-yl)aceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Hydroxy-2-(3-pyridyl)acetic acid is a chiral compound featuring a pyridine ring substituted with a hydroxyacetic acid moiety. This compound is of significant interest due to its potential applications in pharmaceuticals and organic synthesis. The presence of both a hydroxyl group and a carboxylic acid group makes it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-hydroxy-2-(3-pyridyl)acetic acid typically involves the use of Meldrum’s acid derivatives. The process begins with the nucleophilic substitution of activated pyridine-N-oxides, followed by ring-opening and decarboxylation reactions . Another method involves the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride .
Industrial Production Methods: Industrial production methods often employ palladium-catalyzed cross-coupling reactions with lithium enolates or silyl enol ethers . These methods are favored for their efficiency and scalability, allowing for the production of large quantities of the compound under controlled conditions.
Análisis De Reacciones Químicas
Types of Reactions: ®-2-Hydroxy-2-(3-pyridyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halopyridines and activated methylene compounds are employed under conditions of palladium-catalyzed cross-coupling.
Major Products:
Oxidation: Formation of 2-keto-2-(3-pyridyl)acetic acid.
Reduction: Formation of 2-hydroxy-2-(3-pyridyl)ethanol.
Substitution: Formation of various substituted pyridylacetic acid derivatives.
Aplicaciones Científicas De Investigación
®-2-Hydroxy-2-(3-pyridyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of ®-2-hydroxy-2-(3-pyridyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. The pyridine ring can participate in π-π stacking interactions, further influencing its biological activity .
Comparación Con Compuestos Similares
2-Pyridylacetic acid: Lacks the hydroxyl group, resulting in different reactivity and applications.
3-Hydroxy-2-pyridylacetic acid: Similar structure but with the hydroxyl group in a different position, affecting its chemical properties and biological activity.
2-(1-Amidoalkyl)pyridines: Structurally related but with an amide group, leading to different chemical behavior.
Uniqueness: ®-2-Hydroxy-2-(3-pyridyl)acetic acid is unique due to its chiral nature and the presence of both hydroxyl and carboxylic acid groups
Propiedades
Fórmula molecular |
C7H7NO3 |
|---|---|
Peso molecular |
153.14 g/mol |
Nombre IUPAC |
(2R)-2-hydroxy-2-pyridin-3-ylacetic acid |
InChI |
InChI=1S/C7H7NO3/c9-6(7(10)11)5-2-1-3-8-4-5/h1-4,6,9H,(H,10,11)/t6-/m1/s1 |
Clave InChI |
CEJOQRNGUDYAKK-ZCFIWIBFSA-N |
SMILES isomérico |
C1=CC(=CN=C1)[C@H](C(=O)O)O |
SMILES canónico |
C1=CC(=CN=C1)C(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(4,6-Dichloro-pyrimidin-2-yloxy)-phenyl]-acetamide](/img/structure/B8283314.png)





![3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxamidine](/img/structure/B8283368.png)
![2-[(2,5-Difluorophenyl)-hydroxymethyl]pyridine](/img/structure/B8283369.png)
![Ethyl (2-dichloromethylimidazo[1,2-a]pyridin-8-yl)carboxylate](/img/structure/B8283375.png)
![N-[3-Cyanomethyl-1H-indol-5-yl]acetamide](/img/structure/B8283383.png)
![1-[4-(Bromomethyl)phenoxy]-3-chlorobenzene](/img/structure/B8283384.png)
![2-[(6-Methylpyridin-3-yl)oxy]nicotinonitrile](/img/structure/B8283395.png)

![1-[6-(4-Trifluoromethyl-phenyl)-pyridin-3-yl]-propan-1-ol](/img/structure/B8283405.png)
